2-(Trifluoromethyl)pyrimidine-5-carboxamide

Übersicht

Beschreibung

2-(Trifluoromethyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C6H4F3N3O and its molecular weight is 191.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Trifluoromethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the pyrimidine class, which is known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential as a scaffold in drug discovery, particularly for its ability to inhibit specific enzymes and modulate various biological pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design.

Chemical Structure

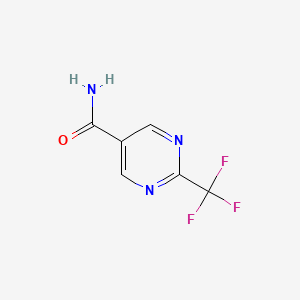

The molecular formula of this compound is C7H6F3N3O. Its structure features a pyrimidine ring with a trifluoromethyl group at position 2 and a carboxamide at position 5, contributing to its reactivity and interactions within biological systems.

The mechanism of action of this compound typically involves interactions with specific biological targets such as enzymes or receptors. The trifluoromethyl group contributes to increased hydrophobic interactions, while the carboxamide moiety facilitates hydrogen bonding with target biomolecules. This compound has shown promise in disrupting critical biochemical pathways associated with various diseases.

Biological Activities

Research indicates that derivatives of this compound exhibit significant activity against pathogens and cancer cells. The following sections summarize key findings from various studies regarding its biological activities.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study reported that derivatives exhibited antiproliferative activity against multiple human cancer cell lines, including A375 (melanoma), DU145 (prostate), and MCF-7 (breast) cells. The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 11.73 |

| 5-Fluorouracil | MCF-7 | 17.02 |

| Derivative A | A375 | 9.46 |

| Derivative B | DU145 | 12.91 |

Anti-inflammatory Activity

In addition to anticancer properties, certain derivatives have shown anti-inflammatory effects by inhibiting COX-2 activity, an important target in inflammatory diseases. The IC50 values for some pyrimidine derivatives were reported to be around , indicating potent anti-inflammatory activity .

Case Studies

- Study on Antiproliferative Activity : A comprehensive evaluation of multiple pyrimidine derivatives, including this compound, was conducted using the National Cancer Institute's NCI-60 screening program. The results indicated that certain compounds exhibited significant cytostatic activity across various cancer cell lines .

- Mechanistic Insights : Molecular docking studies have revealed that the binding affinity of this compound with specific enzymes correlates with its biological activity. For example, it demonstrated promising binding energies with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory agents, with some studies indicating that they inhibit key transcription factors such as NF-kappa B and AP-1, which are involved in inflammatory responses .

2. Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(trifluoromethyl)pyrimidine-5-carboxamide exhibit anticancer properties. For instance, compounds synthesized from this base structure showed activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/mL .

3. Antifungal and Insecticidal Activities

Research has indicated that several derivatives possess antifungal and insecticidal activities, making them candidates for agricultural applications. For example, compounds derived from 2-(trifluoromethyl)pyrimidine demonstrated significant inhibition rates against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds achieving inhibition rates exceeding 96% . Insecticidal tests revealed mortality rates against pests such as Spodoptera frugiperda and Mythimna separata, indicating potential use in crop protection .

| Compound | Anticancer Activity (µg/mL) | Antifungal Activity (%) | Insecticidal Activity (%) |

|---|---|---|---|

| 5a | 5 | 80 | 16.7 |

| 5b | 5 | 96.76 | 13.3 |

| 5l | 5 | 100 | 90.0 |

| 5w | 5 | >80 | 86.7 |

Table 2: Synthesis Conditions for Derivatives

| Step | Reagents | Temperature (°C) | Time (hours) |

|---|---|---|---|

| 1 | Ethyl trifluoroacetate + diamine | 160-180 | 4-6 |

| 2 | Intermediate + p-toluenesulfonyl chloride | -5 to 0 | Variable |

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O/c7-6(8,9)5-11-1-3(2-12-5)4(10)13/h1-2H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRNBFHZDGTDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.